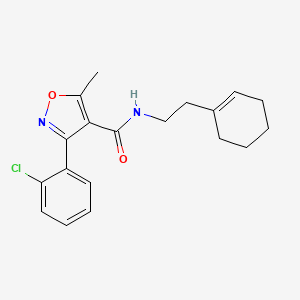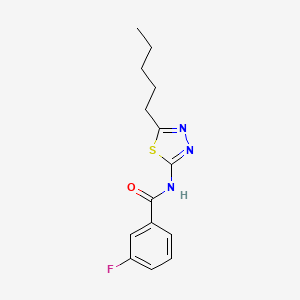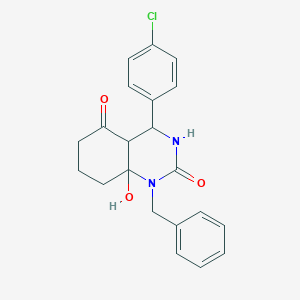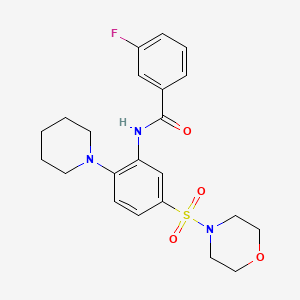
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as CLP257 and has been studied for its potential use in the treatment of neurological disorders such as chronic pain, epilepsy, and anxiety.
Wirkmechanismus
CLP257 is a selective activator of the potassium channel subunit KCNQ2/3. Activation of this channel leads to hyperpolarization of the cell membrane, which reduces neuronal excitability and can lead to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
CLP257 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuronal excitability, CLP257 has been shown to increase the release of the neurotransmitter GABA in the brain (Gentry et al., 2010). This may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CLP257 is its selectivity for the KCNQ2/3 potassium channel subunit. This selectivity reduces the risk of off-target effects. However, one limitation of CLP257 is its poor solubility, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on CLP257. One area of interest is its potential use in the treatment of epilepsy. KCNQ2/3 channels are expressed in neurons that are involved in the generation of epileptic seizures, and activation of these channels may have anticonvulsant effects (Miceli et al., 2013). Another potential future direction is the development of more soluble analogs of CLP257 that can be more easily administered in lab experiments.
Conclusion:
In summary, 3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been studied for its potential pharmacological properties. Its selectivity for the KCNQ2/3 potassium channel subunit and its effects on neuronal excitability and GABA release make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of CLP257 involves the reaction of 2-chlorobenzoyl chloride and 2-cyclohex-1-en-1-yl ethanol to form the intermediate compound 2-chloro-N-(2-cyclohex-1-en-1-yl ethyl) benzamide. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form CLP257.
Wissenschaftliche Forschungsanwendungen
CLP257 has been studied for its potential use in the treatment of neurological disorders. In a study conducted by Gentry et al. (2010), CLP257 was found to be effective in reducing neuropathic pain in rats. Another study by Patel et al. (2013) showed that CLP257 had anxiolytic effects in mice.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-17(18(22-24-13)15-9-5-6-10-16(15)20)19(23)21-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLUOSWORPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)



![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)

